REACTION_CXSMILES
|
CC(C)([O-])C.[Li+].[OH:7][C:8]1[C:13]([N+:14]([O-:16])=[O:15])=[C:12]([OH:17])[CH:11]=[CH:10][C:9]=1[C:18](=[O:20])[CH3:19].[CH2:21](Br)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C(O)C>CN(C=O)C>[CH2:21]([O:17][C:12]1[CH:11]=[CH:10][C:9]([C:18](=[O:20])[CH3:19])=[C:8]([OH:7])[C:13]=1[N+:14]([O-:16])=[O:15])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:0.1|
|
Name
|
Lithium tert-butoxide
|
Quantity
|
4.06 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1[N+](=O)[O-])O)C(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
6.03 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for a further 10 minutes at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under nitrogen, whilst maintaining the internal temperature below 30° C
|
Type
|
STIRRING
|
Details
|
the mixture stirred for a further 20 h
|
Duration
|
20 h
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water (300 mL), 1M aqueous sodium hydroxide (50 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
the mixture was washed with diethyl ether (2×300 mL)
|
Type
|
FILTRATION
|
Details
|
filtering through Celite
|
Type
|
CUSTOM
|
Details
|
separation
|
Type
|
TEMPERATURE
|
Details
|
The basic solution was cooled in ice/water
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to afford a light brown solid
|
Type
|
FILTRATION
|
Details
|
the solid filtered off
|
Type
|
WASH
|
Details
|
washed with cold ethanol (20 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C.
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C(=C(C=C1)C(C)=O)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |